molecular formula C10H18O3 B2884416 2-(Oxan-4-yl)oxan-4-ol CAS No. 1343033-65-7

2-(Oxan-4-yl)oxan-4-ol

Cat. No.: B2884416
CAS No.: 1343033-65-7
M. Wt: 186.251
InChI Key: JYBCACTYSAAUPM-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)oxan-4-ol is a bicyclic ether-alcohol compound featuring two tetrahydropyran (oxane) rings. The primary oxane ring (oxan-4-ol) has a hydroxyl group at the 4-position, while the secondary oxane ring (oxan-4-yl) is attached to the 2-position of the first ring. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and the rigidity of the fused oxane rings.

Properties

IUPAC Name

2-(oxan-4-yl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h8-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBCACTYSAAUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC(CCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bi-2H-pyran]-4-ol, octahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydropyran with a suitable catalyst to form the desired octahydro derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of [2,4’-Bi-2H-pyran]-4-ol, octahydro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bi-2H-pyran]-4-ol, octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, [2,4’-Bi-2H-pyran]-4-ol, octahydro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways .

Medicine

In medicine, [2,4’-Bi-2H-pyran]-4-ol, octahydro- is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, although more research is needed to fully understand its efficacy and safety .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of [2,4’-Bi-2H-pyran]-4-ol, octahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Oxan-4-yl)oxan-4-ol and analogous compounds:

Compound Structure Functional Groups Key Properties Applications/Notes
This compound Two fused oxane rings; hydroxyl at 4-position of one ring Ether, alcohol Moderate polarity, potential for hydrogen bonding Likely intermediate in organic synthesis; structural analog to bioactive molecules
Oxan-4-ol (CAS 2081-44-9) Single oxane ring with hydroxyl at 4-position Alcohol Higher polarity, lower molecular weight (118.13 g/mol) Used in polymer chemistry and as a solvent; precursor for glycosylation reactions
4-(Oxan-4-ylmethoxy)benzoic acid (CAS 1008773-89-4) Benzoic acid linked to oxane via methoxy group Carboxylic acid, ether White solid, acidic (pKa ~4.2 for benzoic acid moiety) Pharmaceutical intermediate; potential use in drug delivery systems
4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine Two oxane rings attached to a pyridine core Ether, aromatic amine High molecular weight (324.42 g/mol), planar aromatic system Likely explored in coordination chemistry or as a ligand in catalysis
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride (CAS 1380300-27-5) Oxane ring with 2-methoxyphenyl and amine substituents Amine, ether, aromatic ether Basic (amine group), hydrochloride salt improves solubility Potential CNS drug candidate; structural similarity to antidepressants
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol Oxane ring with hydroxymethyl and hydroxyl groups Alcohol, hydroxymethyl Chiral centers enable stereoselective synthesis; ≥95% purity Versatile building block in drug development and polymer chemistry

Key Comparative Insights

Functional Group Diversity: this compound lacks acidic or basic groups, unlike 4-(Oxan-4-ylmethoxy)benzoic acid (carboxylic acid) or 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride (amine). This makes it less reactive in acid-base reactions but more suitable for neutral environments . The hydroxyl group in this compound enables hydrogen bonding, similar to oxan-4-ol, but its bicyclic structure reduces conformational flexibility compared to monocyclic analogs .

Physicochemical Properties: Solubility: The hydrochloride salt of 4-(2-Methoxyphenyl)oxan-4-amine enhances water solubility, whereas this compound is likely less soluble due to its non-ionic nature . Thermal Stability: Bicyclic ethers like this compound may exhibit higher thermal stability than linear ethers (e.g., tetrahydrofuran derivatives) due to reduced ring strain .

Synthetic Utility :

  • This compound’s fused ring system could serve as a rigid scaffold in drug design, akin to pyridine-oxane hybrids .
  • Chiral analogs like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol highlight the importance of stereochemistry in bioactive molecule synthesis .

Biological Activity

2-(Oxan-4-yl)oxan-4-ol, also referred to as 2-(oxan-4-yl)cyclopentan-1-ol, is a cyclic organic compound with the molecular formula C10H18O2C_{10}H_{18}O_2 and a molecular weight of 170.25 g/mol. Its unique structure, characterized by dual oxane rings, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The compound features a cyclopentane ring bonded to an oxane ring, along with a hydroxyl group that enhances its reactivity. This configuration allows for various chemical interactions that could lead to significant biological effects.

PropertyValue
Molecular FormulaC10H18O2C_{10}H_{18}O_2
Molecular Weight170.25 g/mol
Chemical StructureCyclic organic compound
Functional GroupsHydroxyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group facilitates hydrogen bonding, which is crucial for binding interactions with enzymes and receptors. Such interactions can lead to alterations in cellular processes, indicating the compound's potential role in drug discovery.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For instance, derivatives have shown promising activities against various human cancer cell lines, outperforming standard chemotherapeutics like doxorubicin.

Case Study: Anticancer Efficacy
A study evaluated the efficacy of a derivative of this compound against HCT116 and MiaPaCa-2 cell lines, revealing IC50 values of 1.4 µM and 4.3 µM respectively, indicating significant cytotoxic effects compared to control treatments .

Interaction Studies

The compound has been utilized in molecular modeling studies to predict interactions with biological targets. These studies focus on understanding the structure-activity relationships (SAR) of pyran-based molecules and optimizing them for enhanced pharmacological effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes that allow for the generation of different derivatives with potentially enhanced biological activities. These derivatives are then subjected to pharmacological evaluations.

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-olContains an amino groupDifferent reactivity due to amino substitution
Cyclopentanone derivativesCyclopentane ringVarying functional groups leading to diverse properties
4-Methyltetrahydro-2H-pyran-4-olSimilar oxane structureDifferent methyl substitution affecting reactivity
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-olTetrahydrofuran baseHydroxymethyl group alters interaction profile

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